1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine
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Overview
Description
[(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group and a phenylcyclopentyl group attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE can be achieved through several methods. One common approach involves the N-alkylation of primary amines or ammonia with appropriate alkyl halides or alcohols in the presence of a base. Another method includes the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of [(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE typically involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4 to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, cyanides, or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
[(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE can be compared with other similar compounds, such as:
- 2-[(4-METHOXYPHENYL)AMINOMETHYL]-6-METHOXYPHENOL
- 2-[(4-METHOXYANILINO)METHYL]PHENOL
- 2-(ANILINOMETHYL)PHENOL
These compounds share structural similarities but differ in their functional groups and specific applications. [(4-METHOXYPHENYL)METHYL][(1-PHENYLCYCLOPENTYL)METHYL]AMINE is unique due to its specific combination of methoxyphenyl and phenylcyclopentyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H25NO |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine |
InChI |
InChI=1S/C20H25NO/c1-22-19-11-9-17(10-12-19)15-21-16-20(13-5-6-14-20)18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-16H2,1H3 |
InChI Key |
QSNFULORGUFNHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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